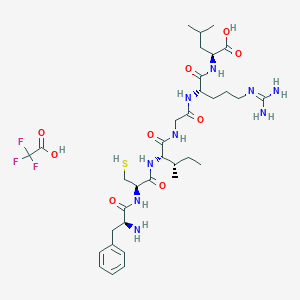

AT-1002 TFA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H53N9O7S.C2HF3O2/c1-5-19(4)26(41-29(45)24(17-49)40-27(43)21(33)15-20-10-7-6-8-11-20)30(46)37-16-25(42)38-22(12-9-13-36-32(34)35)28(44)39-23(31(47)48)14-18(2)3;3-2(4,5)1(6)7/h6-8,10-11,18-19,21-24,26,49H,5,9,12-17,33H2,1-4H3,(H,37,46)(H,38,42)(H,39,44)(H,40,43)(H,41,45)(H,47,48)(H4,34,35,36);(H,6,7)/t19-,21-,22-,23-,24-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVTZXDTPSAPFV-CACDTQBQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54F3N9O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AT-1002 TFA: A Technical Guide to a Novel Tight Junction Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-1002 TFA is a synthetic hexapeptide that acts as a potent and reversible modulator of tight junctions, the primary structures governing paracellular permeability in epithelial and endothelial tissues. Derived from Vibrio cholerae's zonula occludens toxin, this compound functions as an agonist of the zonulin pathway, a key physiological regulator of intestinal barrier function. By mimicking the action of zonulin, this compound initiates a signaling cascade that leads to the disassembly of tight junction protein complexes, resulting in a transient and controlled increase in paracellular transport. This technical guide provides an in-depth overview of the core mechanism of action of this compound, presenting key preclinical data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The intestinal epithelium forms a critical barrier between the external environment and the internal milieu of the body. This barrier is primarily maintained by intercellular protein complexes known as tight junctions, which regulate the passage of ions, solutes, and macromolecules through the paracellular space. Dysregulation of tight junction integrity has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including celiac disease, inflammatory bowel disease, and type 1 diabetes.[1]

This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to reversibly modulate tight junction permeability.[2][3] It is a 6-mer synthetic peptide that acts as an agonist of the zonulin pathway.[1] Zonulin, a human protein analogue of the Vibrio cholerae zonula occludens toxin (Zot), is the only known physiological modulator of intestinal tight junctions.[4] this compound mimics the effect of zonulin, leading to the disassembly of tight junctions and a subsequent increase in paracellular permeability.[1]

This guide will delve into the molecular mechanisms underlying the action of this compound, summarize the key quantitative data from preclinical studies, provide detailed protocols for essential in vitro and in vivo assays, and present visual representations of the relevant biological pathways and experimental procedures.

Mechanism of Action

This compound exerts its effects by hijacking the endogenous zonulin signaling pathway. The process can be broken down into several key steps:

-

Receptor Binding: this compound, structurally similar to the active domain of zonulin, is thought to bind to a receptor complex on the apical surface of intestinal epithelial cells. This complex includes the Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2).[5][6]

-

Initiation of Intracellular Signaling: The binding of this compound to this receptor complex triggers an intracellular signaling cascade.[3] This involves the activation of protein kinase C (PKC), which in turn leads to the phosphorylation of key tight junction and cytoskeletal proteins.[4]

-

Cytoskeletal Reorganization: A critical downstream effect is the reorganization of the actin cytoskeleton. This compound induces the depolymerization of F-actin stress fibers, leading to a more dynamic and less rigid cytoskeletal structure.[3]

-

Tight Junction Disassembly: The combination of protein phosphorylation and cytoskeletal rearrangement results in the disassembly of the tight junction complex. Key scaffolding and transmembrane proteins, such as Zonula Occludens-1 (ZO-1), occludin, and claudins, are displaced from the cell-cell junctions.[3][5]

-

Increased Paracellular Permeability: The disassembly of tight junctions creates transient openings in the paracellular space, leading to an increase in the passage of ions, water, and small molecules across the epithelial barrier. This effect is reversible upon removal of this compound.[3]

Signaling Pathway Diagram

Caption: Signaling cascade initiated by this compound leading to increased paracellular permeability.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Cell Monolayers

| This compound Concentration | Treatment Duration | % Decrease in TEER (from baseline) | Reference |

| 0.5 mg/mL | 3 hours | ~20% | [7] |

| 1.0 mg/mL | 3 hours | ~35% | [7] |

| 2.5 mg/mL | 3 hours | ~50% | [7] |

| 5.0 mg/mL | 3 hours | ~60% | [7] |

Note: Data are estimated from graphical representations in the cited literature and represent a dose-dependent decrease in TEER, indicative of increased ion permeability.

Table 2: Effect of this compound on Paracellular Permeability (Lucifer Yellow Flux) in Caco-2 Cell Monolayers

| This compound Concentration | Treatment Duration | Fold Increase in Lucifer Yellow Permeability (vs. Control) | Reference |

| 2.5 mg/mL | 4 hours | ~10-fold | [7] |

| 5.0 mg/mL | 4 hours | ~40-fold | [7] |

Note: Data are estimated from graphical representations and demonstrate a significant, dose-dependent increase in the flux of the paracellular marker Lucifer Yellow.

Table 3: Effect of this compound on Tight Junction Protein Localization and Actin Cytoskeleton

| Parameter | This compound Treatment | Observation | Quantification | Reference |

| ZO-1 Localization | 5 mg/mL for 3 hours | Redistribution of ZO-1 from cell junctions to the cytoplasm. | Decrease in junctional fluorescence intensity to ~40% of control. | [8] |

| F-actin Content | Not specified | Disassembly of actin stress fibers. | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assessment of Intestinal Barrier Function using Caco-2 Cells

Objective: To measure the effect of this compound on the integrity and permeability of an in vitro intestinal epithelial barrier model.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2)

-

Lucifer Yellow (LY) fluorescent dye

-

This compound

-

Hanks' Balanced Salt Solution (HBSS)

Experimental Workflow Diagram:

Caption: Workflow for assessing intestinal barrier function in Caco-2 cells.

Procedure:

-

Cell Culture:

-

Seed Caco-2 cells onto the apical chamber of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.[9]

-

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

Equilibrate the cell monolayers in fresh, pre-warmed HBSS for 30 minutes at 37°C.

-

Measure the electrical resistance across the monolayer using an EVOM. Ensure the shorter electrode is in the apical chamber and the longer electrode is in the basolateral chamber.[7]

-

Record the baseline TEER values.

-

To calculate the net TEER (in Ω·cm²), subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert.

-

-

This compound Treatment:

-

Prepare solutions of this compound in HBSS at the desired concentrations (e.g., 0.5, 1.0, 2.5, 5.0 mg/mL).[7]

-

Add the this compound solutions to the apical chamber of the Transwell® inserts. Add fresh HBSS to the basolateral chamber.

-

Incubate for the desired time (e.g., 3 hours) at 37°C.[7]

-

Measure TEER again at the end of the incubation period.

-

-

Lucifer Yellow Permeability Assay:

-

After the TEER measurement, add Lucifer Yellow to the apical chamber to a final concentration of 100 µM.

-

Incubate for 1 hour at 37°C.

-

Collect samples from the basolateral chamber and measure the fluorescence intensity using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

-

Calculate the apparent permeability coefficient (Papp) to quantify the flux of Lucifer Yellow across the monolayer.

-

Immunofluorescence Staining of Tight Junction Proteins

Objective: To visualize the effect of this compound on the localization of tight junction proteins (e.g., ZO-1, occludin) in Caco-2 cells.

Materials:

-

Caco-2 cells cultured on permeable supports or glass coverslips.

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (for permeabilization)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies (e.g., rabbit anti-ZO-1, mouse anti-occludin)

-

Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Treatment: Treat Caco-2 monolayers with this compound as described in section 4.1.

-

Fixation: Wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips or membranes onto microscope slides using mounting medium.

-

Imaging: Visualize the localization of the tight junction proteins using a confocal microscope.

In Vivo Intestinal Permeability Assay (Lactulose/Mannitol Test)

Objective: To assess the in vivo effect of this compound on intestinal permeability in an animal model (e.g., rats).

Materials:

-

Sprague-Dawley rats

-

This compound

-

Lactulose and Mannitol solution

-

Metabolic cages for urine collection

-

Analytical method for quantifying lactulose and mannitol in urine (e.g., HPLC or GC-MS)

Procedure:

-

Animal Preparation: Fast the rats overnight with free access to water.

-

Dosing:

-

Administer this compound orally by gavage at the desired dose.

-

After a predetermined time, co-administer an oral solution containing a known amount of lactulose and mannitol.

-

-

Urine Collection: Place the rats in metabolic cages and collect urine for a specified period (e.g., 6 hours).

-

Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using a validated analytical method.

-

Data Analysis: Calculate the urinary excretion of each sugar as a percentage of the administered dose. The ratio of lactulose to mannitol (L/M ratio) in the urine is used as an index of intestinal permeability. An increased L/M ratio indicates increased paracellular permeability.

Conclusion

This compound is a valuable tool for studying the regulation of tight junctions and paracellular permeability. Its mechanism of action via the zonulin pathway provides a specific and targeted means to transiently open the paracellular route. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in leveraging the properties of this compound for basic research or as a potential absorption enhancer for therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential of modulating tight junction permeability with agents like this compound in various disease contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. ZO-1 Guides Tight Junction Assembly and Epithelial Morphogenesis via Cytoskeletal Tension-Dependent and -Independent Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]

The Role of AT-1002 TFA in Paracellular Transport: A Technical Guide

Introduction

AT-1002 TFA is a synthetic six-amino-acid peptide (H-FCIGRL-OH) that functions as a potent and reversible regulator of epithelial tight junctions (TJs).[1][2] Derived from the active domain of Vibrio cholerae's Zonula Occludens Toxin (ZOT), AT-1002 belongs to a class of agents known as paracellular permeability enhancers.[3] It acts as an agonist of zonulin receptors, initiating a signaling cascade that transiently opens the paracellular pathway, the gatekeeper of transport between adjacent epithelial cells.[4] This mechanism allows for the increased absorption of molecules that would otherwise have low bioavailability.[2][4] This technical guide provides an in-depth overview of AT-1002's mechanism of action, quantitative effects, and the experimental protocols used to characterize its function.

Core Mechanism of Action: The Zonulin Pathway

AT-1002 modulates paracellular transport by hijacking the endogenous zonulin pathway, which regulates intestinal permeability.[5] Zonulin and its prokaryotic counterpart, Zot, share a similar mechanism involving Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[5][6] AT-1002, with its structural similarity to the PAR2-activating peptide, triggers this pathway.[5][6]

The binding of AT-1002 to its cell surface receptor initiates a cascade of intracellular events:

-

Receptor Activation : AT-1002 binds to PAR2, leading to the transactivation of EGFR.[5][6]

-

Downstream Signaling : This activation triggers downstream signaling pathways, including Src and Mitogen-Activated Protein (MAP) kinase.[3]

-

Cytoskeletal Rearrangement : A key event is the phosphorylation of myosin light chain, leading to the contraction and rearrangement of the perijunctional F-actin ring.[7][8] This causes a dissolution of central actin stress fibers.[7]

-

Tight Junction Disassembly : The signaling cascade results in the tyrosine phosphorylation of the tight junction protein Zonula Occludens-1 (ZO-1).[3] This modification causes ZO-1 to delocalize and redistribute away from the cell junction, effectively disassembling the TJ complex.[3]

This reversible disassembly of tight junctions increases the permeability of the epithelial barrier, allowing for the paracellular flux of molecules.[3][4]

Quantitative Data on Paracellular Transport Modulation

The effects of AT-1002 have been quantified in numerous in vitro and in vivo studies, demonstrating its efficacy as a permeability enhancer.

In Vitro Efficacy

Experiments using Caco-2 intestinal epithelial cell monolayers are standard for assessing changes in paracellular permeability. Key metrics include Transepithelial Electrical Resistance (TEER), a measure of ion flow, and the permeability of fluorescent markers like Lucifer Yellow (LY).

| Cell Line | AT-1002 Concentration | Effect on TEER | Effect on Lucifer Yellow Permeability | Citation |

| Caco-2 | Dose-dependent | Reversible, dose-dependent reduction | Substantial increase | [3][9] |

| Caco-2 | 5 mg/mL | ~40% reduction from control | ~40-fold increase | [9] |

In Vivo Efficacy

In vivo studies confirm that AT-1002 enhances the absorption of co-administered therapeutic agents across various mucosal surfaces.

| Animal Model | Co-administered Agent | AT-1002 Dose | Route | Increase in Bioavailability (AUC) | Citation |

| Rat | Salmon Calcitonin | 1 mg | Intratracheal | 5.2-fold | [3] |

| Rat | Mannitol (with Pep1*) | 2.5 mg/kg | Nasal | 3.63-fold | [2][10] |

| Rat | Cyclosporine A | 10-40 mg/kg | Intraduodenal | 1.64 to 2.14-fold | [11] |

*Pep1 is a more stable, C-terminal-amidated version of AT-1002.[2][10]

Cell Viability

Crucially, the permeability-enhancing effects of AT-1002 are reversible and non-toxic at effective concentrations and exposure times.

| Cell Line | AT-1002 Concentration | Exposure Time | Effect on Cell Viability | Citation |

| Caco-2 | Up to 5 mg/mL | 3 hours | No effect | [1][12] |

| Caco-2 | ≥ 2.5 mg/mL | 24 hours | Reduced viability | [1][12] |

| Caco-2 | ≥ 2.5 mg/mL | 3 hours, then washed | Viability maintained after 24 hours | [12] |

Experimental Protocols

Standardized protocols are essential for evaluating the effects of paracellular permeability modulators like AT-1002.

In Vitro Permeability Assay (TEER and Tracer Flux)

This protocol describes the dual measurement of TEER and paracellular flux of a tracer molecule in an epithelial cell monolayer.

1. Cell Culture:

-

Caco-2 cells are seeded onto microporous semipermeable membrane filters in Transwell™ inserts at a high density (e.g., 60,000 cells/cm²).[13][14]

-

Cells are cultured for approximately 21 days to allow for spontaneous differentiation and the formation of a confluent monolayer with robust tight junctions.[13]

2. Monolayer Integrity Confirmation:

-

Transepithelial Electrical Resistance (TEER) is monitored using a volt-ohm meter (e.g., EVOM2™).[15]

-

A stable and high TEER reading (typically >250 Ω·cm²) indicates monolayer confluence and integrity.[15]

3. AT-1002 Treatment and Measurement:

-

The culture medium in the apical (upper) chamber of the Transwell is replaced with a solution containing AT-1002 at the desired concentration.[9] A vehicle control is used for comparison.

-

For TEER measurement, readings are taken at set time points (e.g., 0, 1, 2, 3 hours) after apical application of AT-1002.[9]

-

For tracer flux, a fluorescent marker (e.g., Lucifer Yellow or FITC-dextran) is added to the apical chamber along with AT-1002.[13][14]

-

At specified intervals, samples are taken from the basolateral (lower) chamber.[16]

-

The concentration of the fluorescent marker in the basolateral samples is quantified using a fluorescence plate reader.[16][17] The apparent permeability coefficient (Papp) can then be calculated.

Immunofluorescence Protocol for ZO-1 Localization

This method is used to visualize the effect of AT-1002 on the subcellular localization of tight junction proteins.

1. Cell Culture and Treatment:

-

Caco-2 cells are grown to confluence on a suitable substrate for microscopy (e.g., glass coverslips or Transwell filters).

-

Cells are treated with AT-1002 or a vehicle control for a specified period (e.g., 1 hour).[7]

2. Fixation and Permeabilization:

-

Cells are washed with Phosphate-Buffered Saline (PBS).

-

Cells are fixed with a solution like 4% paraformaldehyde.

-

The cell membrane is permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular proteins.

3. Staining:

-

Non-specific antibody binding is blocked using a blocking buffer (e.g., bovine serum albumin in PBS).

-

Cells are incubated with a primary antibody specific to the target protein (e.g., anti-ZO-1).

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

To visualize the actin cytoskeleton, a fluorescently-labeled phalloidin conjugate can be co-incubated.[7]

-

Cell nuclei are often counterstained with a DNA-binding dye like DAPI.

4. Imaging:

-

The coverslips or filters are mounted onto microscope slides.

-

Samples are imaged using a fluorescence or confocal microscope to visualize the localization of ZO-1 and actin relative to the cell junctions.[3] A redistribution of ZO-1 from the cell border to the cytoplasm indicates TJ disassembly.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zonulin Pathway as a Therapeutic Target | Encyclopedia MDPI [encyclopedia.pub]

- 5. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Larazotide acetate: a pharmacological peptide approach to tight junction regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Endothelial paracellular permeability assay [protocols.io]

AT-1002 TFA: A Technical Guide to its Mechanism and Effects on Epithelial Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic six-amino-acid peptide (H-FCIGRL-OH) that functions as a potent and reversible regulator of epithelial tight junctions.[1][2][3] Derived from the active domain of Vibrio cholerae's Zonula Occludens Toxin (Zot), AT-1002 belongs to a class of compounds that modulate paracellular transport, the pathway between adjacent epithelial cells.[3][4] Unlike its antagonist counterpart, Larazotide Acetate (AT-1001), which prevents the opening of tight junctions, AT-1002 acts as a zonulin agonist, mimicking the effect of the endogenous protein zonulin to transiently increase epithelial permeability.[5][6] This property makes AT-1002 a valuable tool for studying tight junction dynamics and a potential absorption enhancer for poorly permeable therapeutic agents.[4][7]

Core Mechanism of Action: The Zonulin Pathway

The primary mechanism of AT-1002 involves the activation of the zonulin signaling pathway, a key regulator of intestinal barrier function. AT-1002 acts as a zonulin mimetic, binding to the same intestinal receptors with high affinity.[5][6] This binding initiates a complex intracellular cascade that culminates in the disassembly of tight junction protein complexes and a transient increase in paracellular permeability.

The key molecular events are:

-

Receptor Binding: AT-1002, with its sequence F-C-I-G-R-L, shows structural similarity to the activating peptide for Proteinase-Activated Receptor 2 (PAR2).[8][9] It binds to PAR2 on the apical surface of intestinal epithelial cells.[8][9]

-

EGFR Transactivation: The activation of PAR2 leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8][10]

-

Downstream Signaling: This receptor activation triggers downstream signaling cascades involving Src and Mitogen-Activated Protein (MAP) kinase pathways.[4]

-

Tight Junction Protein Modification: The signaling cascade results in the tyrosine phosphorylation of key tight junction plaque proteins, particularly Zonula Occludens-1 (ZO-1).[4] This phosphorylation causes ZO-1 to delocalize and redistribute away from the cell junctions.[4]

-

Actin Cytoskeleton Rearrangement: The delocalization of ZO-1, a critical linker between transmembrane tight junction proteins and the actin cytoskeleton, leads to a significant rearrangement of actin filaments.[4][11] Studies in Caco-2 cells have shown that AT-1002 can cause the disassembly of stress fibers and reduce F-actin content to 40% of control levels.[11]

This sequence of events temporarily compromises the integrity of the tight junction complex, allowing for increased passage of molecules through the paracellular space.

Quantitative Effects on Epithelial Permeability

AT-1002 induces a measurable, dose-dependent, and reversible increase in epithelial permeability. This is typically quantified by two main methods: measuring the drop in Transepithelial Electrical Resistance (TEER) and measuring the increased flux of paracellular markers.

Effect on Transepithelial Electrical Resistance (TEER)

TEER is a measure of the ionic conductance of the paracellular pathway. A high TEER value indicates low ion permeability and a well-formed, tight epithelial barrier. Treatment with AT-1002 causes a reversible reduction in TEER across Caco-2 cell monolayers, signifying an increase in ion permeability.[4]

| Parameter | Observation | Cell Model | Reference |

| TEER | Reversible Reduction | Caco-2 | [4] |

Effect on Paracellular Marker Flux

AT-1002 enhances the paracellular transport of various molecules that are normally restricted by the epithelial barrier. The effect is dependent on the concentration of AT-1002 and the specific molecule being transported.

| Marker/Drug | Effect | Model System | Reference |

| Lucifer Yellow | Increased Permeability | Caco-2 Monolayers | [4] |

| Ardeparin (LMWH) | ~2-fold increase in Papp (at 0.0250% AT-1002) | Caco-2 Monolayers | [7] |

| Salmon Calcitonin | 5.2-fold increase in AUC | Rat (in vivo) | [4] |

| Cyclosporin A | Significant increase in plasma concentration and AUC | Rat (in vivo) | [3] |

| Mannitol | 2.17-fold increase in AUC and 3.14-fold increase in Cmax | Rat (nasal administration) | [12] |

Experimental Protocols for Permeability Assessment

The following section details a generalized workflow and protocol for assessing the effect of AT-1002 on epithelial barrier integrity using an in vitro Caco-2 cell model.

In Vitro Permeability Assay Using Caco-2 Cells

This protocol describes the assessment of this compound's effect on epithelial barrier function by measuring TEER and paracellular tracer flux.

A. Materials

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Penicillin-Streptomycin)[13]

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

This compound

-

Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2)[14]

-

Fluorescent tracer (e.g., Lucifer Yellow or 4 kDa FITC-dextran)[4][13]

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Fluorescence microplate reader

B. Cell Culture and Monolayer Formation

-

Seed Caco-2 cells at a high density onto the apical chamber of the Transwell® inserts.[14]

-

Culture the cells for approximately 21 days, replacing the medium in both apical and basolateral chambers every 2-3 days. This allows the cells to differentiate into a polarized epithelial monolayer with well-established tight junctions.[14]

-

Prior to the experiment, confirm monolayer integrity by measuring the baseline TEER. Only use monolayers with a TEER value greater than 250 Ω·cm².[14]

C. Transepithelial Electrical Resistance (TEER) Measurement

-

Allow the cell plate and measurement buffer to equilibrate to room temperature. TEER is temperature-sensitive.[15]

-

Sterilize the "chopstick" electrodes with 70% ethanol and allow to air dry completely. Rinse with sterile buffer before use.[15][16]

-

Measure the resistance of a blank Transwell® insert containing only culture medium to serve as a background control.[17]

-

Carefully place the shorter electrode into the apical chamber and the longer electrode into the basolateral chamber. Ensure the electrodes are held perpendicular and do not touch the cell monolayer.[15]

-

Record the resistance (in Ω) once the reading stabilizes.

-

To calculate the final TEER value, subtract the resistance of the blank well from the resistance of the cell monolayer well, and then multiply by the surface area of the Transwell® membrane (e.g., 0.33 cm² for a 24-well insert).[15]

-

TEER (Ω·cm²) = (Rmonolayer - Rblank) x Area (cm²)

-

D. Paracellular Tracer Flux Assay

-

Gently wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS) on both the apical and basolateral sides.

-

Add fresh transport buffer to the basolateral chamber.

-

In the apical chamber, add the experimental solution: transport buffer containing a known concentration of this compound and the fluorescent tracer (e.g., 1 mg/mL FITC-dextran or 100 µM Lucifer Yellow).[18][19] Include a control group without this compound.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).[18]

-

At the end of the incubation, collect a sample from the basolateral chamber.[20]

-

Measure the fluorescence intensity of the basolateral sample using a fluorescence microplate reader.

-

Quantify the concentration of the tracer by comparing the fluorescence to a standard curve prepared with known concentrations of the tracer.[18] The apparent permeability coefficient (Papp) can then be calculated.

Conclusion

This compound is a well-characterized synthetic peptide that acts as a zonulin agonist to transiently and reversibly increase epithelial permeability. Its mechanism involves a specific signaling cascade through PAR2 and EGFR, leading to the reorganization of key tight junction proteins and the actin cytoskeleton.[4][8][9] The ability to precisely modulate the paracellular pathway makes this compound an invaluable research tool for investigating the complex biology of epithelial barriers. Furthermore, its demonstrated efficacy in enhancing the absorption of various molecules in vitro and in vivo highlights its potential as a pharmaceutical excipient in advanced drug delivery systems designed to improve the bioavailability of orally administered therapeutics.[3][4][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [archive.hshsl.umaryland.edu]

- 6. DSpace [archive.hshsl.umaryland.edu]

- 7. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. medicine.umich.edu [medicine.umich.edu]

- 16. cellqart.com [cellqart.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]

- 19. Endothelial paracellular permeability assay [protocols.io]

- 20. bmglabtech.com [bmglabtech.com]

Unraveling the Structure and Function of AT-1002 TFA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the AT-1002 TFA peptide, a promising tight junction regulator with significant potential as a drug delivery enhancer. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core structural characteristics, mechanism of action, and experimental validation of this compound.

Core Structural and Chemical Properties

AT-1002 is a synthetic hexapeptide derived from Zonula occludens toxin (Zot), an enterotoxin produced by Vibrio cholerae.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetic acid salt, a common counterion resulting from the solid-phase peptide synthesis and purification process.[2] TFA salts often enhance the solubility and stability of synthetic peptides.[3]

The primary amino acid sequence of AT-1002 is H-Phe-Cys-Ile-Gly-Arg-Leu-OH .[1][2][4][5] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Amino Acid Sequence | H-Phe-Cys-Ile-Gly-Arg-Leu-OH | [1][2][4][5] |

| Molecular Formula | C34H54F3N9O9S | [6][7] |

| Molecular Weight | 821.91 g/mol | [6][7][8] |

| Appearance | White to off-white solid | [8] |

| Purity | >99% | [6] |

Mechanism of Action: A Reversible Tight Junction Modulator

AT-1002 exerts its function by reversibly modulating the integrity of tight junctions, the protein complexes that regulate paracellular transport between epithelial cells. This action transiently increases the permeability of the epithelial barrier, facilitating the absorption of co-administered therapeutic agents.

The proposed signaling pathway for AT-1002's activity is initiated by its interaction with cell surface receptors, leading to a cascade of intracellular events. This includes the redistribution of the key tight junction protein Zonula Occludens-1 (ZO-1) away from the cell junctions.[9] Furthermore, AT-1002 has been shown to activate Src kinase and Mitogen-Activated Protein (MAP) kinase pathways, resulting in the tyrosine phosphorylation of ZO-1 and subsequent rearrangement of the actin cytoskeleton.

References

- 1. Zonula occludens toxin synthetic peptide derivative AT1002 enhances in vitro and in vivo intestinal absorption of low molecular weight heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT1002 peptide [novoprolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of the six-mer synthetic peptide (AT1002) fragment of zonula occludens toxin on the intestinal absorption of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lifetein.com [lifetein.com]

- 6. AT-1002 (TFA) - MedChem Express [bioscience.co.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Zonulin System: A Master Regulator of Intestinal Permeability

An In-depth Technical Guide on the Relationship of AT-1002 TFA to Zonulin and its Pathways

Executive Summary

The regulation of intestinal tight junctions (TJs) is a critical component of gut barrier function, and its disruption is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Zonulin, identified as prehaptoglobin-2, is the only known physiological modulator that reversibly regulates intestinal permeability by disassembling TJs. The zonulin pathway is initiated by triggers such as gliadin and bacteria, leading to a signaling cascade that increases paracellular transport. This compound is a synthetic six-amino-acid peptide (FCIGRL) derived from the Vibrio cholerae Zonula Occludens Toxin (Zot), which acts as a potent agonist of the zonulin pathway.[1][2][3] By mimicking the action of zonulin, AT-1002 serves as an invaluable research tool for studying the mechanisms of tight junction regulation and as a potential absorption enhancer for therapeutic agents.[4][5] This guide provides a detailed overview of the zonulin signaling pathway, the specific role of this compound as an agonist, quantitative data from key experiments, and detailed experimental protocols for researchers in the field.

The intestinal epithelium acts as a selective barrier, controlling the passage of nutrients while preventing the entry of harmful antigens, microorganisms, and toxins. This function is primarily maintained by the apical junctional complexes, which include the tight junctions.

1.1. Zonulin and its Physiological Role Zonulin is the human analogue of the Vibrio cholerae enterotoxin, Zot, and is the only known endogenous protein that reversibly modulates the permeability of intestinal tight junctions.[6][7][8] It has been identified as prehaptoglobin-2 (pre-HP2), the uncleaved precursor to haptoglobin-2.[1][9] In its uncleaved, single-chain form, zonulin is biologically active in regulating TJs.[1][9] Physiologically, this zonulin-driven opening of the paracellular pathway may serve as a defensive mechanism to flush out microorganisms from the small intestine, contributing to innate immunity.[1][10]

1.2. Triggers of Zonulin Release Several luminal stimuli can trigger the release of zonulin from intestinal epithelial cells. The two most potent and well-characterized triggers are:

-

Gliadin: An indigestible protein component of gluten, gliadin initiates zonulin release in all individuals, irrespective of their genetic predisposition to celiac disease.[1][11] Specific gliadin peptides bind to the chemokine receptor CXCR3 on the apical surface of enterocytes, initiating a MyD88-dependent signaling pathway that results in zonulin release.[2][12][13]

-

Bacteria: Exposure of the small intestine to both gram-negative and gram-positive bacteria can also induce zonulin secretion, suggesting a general role in the host's innate immune response to microbial presence.[1][10]

1.3. Dysregulation in Disease While the transient opening of tight junctions is a physiological process, a persistent upregulation of the zonulin pathway leads to a loss of barrier function. This "leaky gut" state allows an uncontrolled influx of antigens into the lamina propria, which can trigger or exacerbate autoimmune and inflammatory conditions in genetically susceptible individuals, including celiac disease, type 1 diabetes, and inflammatory bowel disease.[1][6][14]

The Zonulin Signaling Pathway

The mechanism by which zonulin modulates tight junction permeability involves a complex, multi-step signaling cascade that culminates in the reorganization of the actin cytoskeleton.

The pathway is as follows:

-

Initiation: Indigestible gliadin fragments or bacteria in the intestinal lumen act as triggers.[1][10] Gliadin binds to the CXCR3 receptor on intestinal epithelial cells.[12][13]

-

Zonulin Release: This binding event activates a signaling cascade dependent on the myeloid differentiation factor 88 (MyD88), leading to the release of zonulin into the lumen.[2][12]

-

Receptor Binding and Transactivation: Zonulin binds to Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR) on the cell surface.[1][12] A key step in this process is the transactivation of EGFR by PAR2.[1][2][9]

-

Intracellular Signaling: The activation of this receptor complex initiates a downstream pathway involving Protein Kinase C alpha (PKCα).[2][7][15]

-

Cytoskeletal Reorganization: Activated PKCα catalyzes the phosphorylation of TJ proteins, including Zonula Occludens-1 (ZO-1), and promotes the polymerization of actin filaments.[10][15]

-

Tight Junction Disassembly: The resulting cytoskeletal rearrangement leads to the displacement of key proteins like ZO-1 and occludin from the junctional complex, effectively disassembling the tight junction and increasing paracellular permeability.[1][10]

This process is reversible; once the zonulin signal ceases, the tight junctions can reassemble to their baseline state.[10]

This compound: A Synthetic Zonulin Agonist

This compound is a synthetic peptide fragment of the V. cholerae Zot protein.[4] Its six-amino-acid sequence, FCIGRL, is structurally similar to the PAR2-Activating Peptide (AP) tethering motif, SLIGRL.[1][2] This structural mimicry allows AT-1002 to function as a direct agonist of the zonulin pathway.

Mechanism of Action: Unlike zonulin antagonists which block the receptor, AT-1002 directly binds to and activates PAR2.[1][16] This activation initiates the identical downstream signaling cascade as zonulin itself, leading to PKCα activation, actin reorganization, and a reversible increase in intestinal paracellular permeability.[2][16] Because of its defined structure and potent agonist activity, AT-1002 is an essential tool for studying the zonulin pathway in vitro and in vivo and for exploring enhanced paracellular drug delivery.[5][17]

Quantitative Data and Experimental Findings

The effects of this compound and zonulin have been quantified in various experimental models. The following tables summarize key findings from the literature.

Table 1: In Vitro Effect of AT-1002 on Caco-2 Cell Viability This table summarizes the cytotoxicity of AT-1002 on undifferentiated Caco-2 intestinal epithelial cells.

| Concentration | Exposure Time | Cell Viability | Reversibility | Source |

| 0 - 5 mg/mL | 3 hours | Not affected | N/A | [4][18] |

| < 2.5 mg/mL | 24 hours | Viable | N/A | [4][18] |

| ≥ 2.5 mg/mL | 24 hours | Reduced | Viability restored after washing cells following 3 hours of exposure | [4][18] |

Table 2: Relative Binding Affinity of Zonulin Agonist (AT-1002) and Antagonist (AT-1001) to Caco-2 Cells This table describes the results of competitive binding assays using fluorescently-labeled peptides.

| Labeled Peptide | Unlabeled Competitor | Concentration for Displacement (Relative to Labeled Peptide) | Implied Affinity | Source |

| FITC-AT1001 | AT1001 (Antagonist) | >100x | Baseline | [3] |

| FITC-AT1001 | AT1002 (Agonist) | ~75x | Higher than AT1001 | [3] |

| FITC-AT1002 | AT1002 (Agonist) | >150x | Baseline | [3] |

| FITC-AT1002 | AT1001 (Antagonist) | >200x | Lower than AT1002 | [3] |

| Conclusion from source: Both peptides bind to the same receptor, with the agonist AT-1002 demonstrating a higher binding affinity than the antagonist AT-1001.[3] |

Table 3: Effect of Zonulin and AT-1002 on Intestinal Barrier Function This table qualitatively summarizes findings on the modulation of Transepithelial Electrical Resistance (TEER), a measure of barrier integrity.

| Agent | Experimental Model | Effect on TEER | Key Dependency | Source |

| Zonulin (pre-HP2) | Murine small intestinal mucosa (ex vivo and in vivo) | Dose- and time-dependent decrease | Uncleaved form required | [9] |

| Zonulin | C57BL/6 WT mice intestinal segments | TEER decreased | PAR2 | [1] |

| Zonulin | PAR2-/- mice intestinal segments | No effect on TEER | PAR2 | [1] |

| AT-1002 | Rat intestinal IEC6 cells | TEER decreased | PAR2 | [1][16] |

Key Experimental Protocols

The following protocols outline standard methodologies used to investigate the effects of this compound on intestinal barrier function.

5.1. Protocol: Caco-2 Cell Culture and Transepithelial Electrical Resistance (TEER) Assay This method assesses the integrity of an epithelial monolayer in vitro.

-

Cell Culture: Seed Caco-2 cells at a high density onto permeable Transwell® inserts (e.g., polycarbonate membrane, 0.4 µm pore size).

-

Differentiation: Culture the cells for approximately 21 days in a suitable medium (e.g., DMEM with 10% FBS). This allows the cells to differentiate into a polarized monolayer with well-developed tight junctions.

-

Barrier Integrity Confirmation: Before the experiment, measure the TEER of the monolayers using an epithelial volt-ohm meter (e.g., Millicell® ERS-2). Select monolayers with high TEER values (typically >250 Ω·cm²) for the experiment.[13]

-

Treatment: Prepare solutions of this compound at desired concentrations in the appropriate cell culture medium. Replace the medium in the apical compartment of the Transwell® inserts with the AT-1002 solutions. Use medium without the peptide as a negative control.

-

Incubation: Incubate the cells for the desired time points (e.g., 30, 60, 120 minutes).

-

Measurement: At each time point, measure the TEER. Subtract the resistance of a blank insert from the measured values and multiply by the surface area of the insert to report the value in Ω·cm².

-

Data Analysis: Plot the percentage change in TEER relative to the baseline measurement for each condition. A decrease in TEER indicates an increase in paracellular permeability.

5.2. Protocol: Competitive Binding Assay This method is used to determine the binding characteristics and relative affinities of ligands to cell surface receptors.

-

Cell Preparation: Culture Caco-2 cells to confluence in chambered glass slides or multi-well plates suitable for microscopy.

-

Peptide Preparation: Prepare stock solutions of fluorescently-labeled peptides (e.g., FITC-AT1002) and a range of concentrations of unlabeled competitor peptides (e.g., AT-1002 and AT-1001).[3]

-

Incubation: Fix the cells (e.g., with 4% paraformaldehyde). Incubate the fixed cells with a constant, low concentration of the FITC-labeled peptide, either alone or in the presence of increasing concentrations of the unlabeled competitor peptides.

-

Washing: After incubation, wash the cells thoroughly with PBS to remove any unbound peptides.

-

Imaging: Analyze the slides using a fluorescence microscope. Capture images from multiple fields for each condition in a blinded fashion.

-

Data Analysis: Quantify the fluorescence intensity for each condition. A decrease in fluorescence in the presence of an unlabeled competitor indicates displacement of the labeled peptide from the receptor. Plot the fluorescence intensity against the concentration of the competitor to determine the concentration required for displacement, which is inversely proportional to the binding affinity.

5.3. Protocol: Western Blot for EGFR Phosphorylation This assay detects the activation of EGFR, a key step in the zonulin signaling pathway.

-

Cell Treatment: Culture Caco-2 cells to near confluence. Starve the cells in a serum-free medium for several hours. Treat the cells with this compound for a short period (e.g., 5-15 minutes). Include an untreated control.

-

Cell Lysis: Immediately after treatment, lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Y1068).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with a primary antibody against total EGFR.

-

Analysis: Quantify the band intensities. An increase in the ratio of p-EGFR to total EGFR in the AT-1002-treated samples compared to the control indicates activation of the receptor.[2][9]

References

- 1. Zonulin, regulation of tight junctions, and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zonulin, a regulator of epithelial and endothelial barrier functions, and its involvement in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [archive.hshsl.umaryland.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com [site-akiajqrf22xmaqzsiz6q.s3.amazonaws.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. What is zonulin? - Creative Diagnostics [creative-diagnostics.com]

- 9. pnas.org [pnas.org]

- 10. Intestinal Permeability and its Regulation by Zonulin: Diagnostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Zonulin - Wikipedia [en.wikipedia.org]

- 12. Larazotide - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. file.medchemexpress.com [file.medchemexpress.com]

In-vitro Characterization of AT-1002 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 TFA is a synthetic hexapeptide that acts as a potent modulator of tight junctions, the protein complexes that regulate paracellular transport across epithelial and endothelial barriers. By reversibly opening these junctions, this compound serves as a transient permeability enhancer, a characteristic that has garnered significant interest for its potential in enhancing the delivery of therapeutic molecules with poor bioavailability. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, detailing its mechanism of action, functional effects on epithelial cell monolayers, and standardized protocols for its evaluation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C34H54F3N9O9S |

| Molecular Weight | 821.91 g/mol |

| Sequence | H-Phe-Cys-Ile-Gly-Arg-Leu-OH (TFA salt) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and water |

Mechanism of Action: The Zonulin Pathway

AT-1002 acts as an agonist of the zonulin pathway, a physiological system that regulates intestinal permeability. Zonulin, a human protein analogue of the Vibrio cholerae Zonula Occludens Toxin (Zot), binds to a specific receptor on the apical surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions.[1][2][3]

AT-1002 mimics the action of zonulin, binding to the same receptor and triggering a cascade of intracellular events.[1][4] This leads to the reorganization of the actin cytoskeleton and the redistribution of key tight junction proteins, such as Zonula Occludens-1 (ZO-1), away from the cell junctions.[4] This disruption of the tight junction complex results in a transient and reversible increase in paracellular permeability.

Signaling Pathway

The binding of AT-1002 to its receptor initiates a signaling cascade that involves the activation of Src and Mitogen-Activated Protein (MAP) Kinase pathways.[4] This leads to the phosphorylation of target proteins, including ZO-1, and subsequent rearrangement of the actin cytoskeleton, ultimately resulting in the opening of the paracellular pathway.

References

- 1. DSpace [archive.hshsl.umaryland.edu]

- 2. researchgate.net [researchgate.net]

- 3. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of ZOT-derived peptide AT-1002, a tight junction regulator and absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

AT-1002 TFA: A Technical Guide to its Impact on Cell Monolayer Integrity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of AT-1002 TFA, a synthetic hexapeptide, on the integrity of epithelial cell monolayers. AT-1002, derived from Vibrio cholerae's zonula occludens toxin (Zot), acts as a potent and reversible modulator of tight junctions, the primary structures governing paracellular permeability.[1][2] Understanding the mechanism of action and quantifiable effects of AT-1002 is crucial for its application as a transient permeability enhancer for drug delivery and for studying the dynamics of tight junction regulation.

Mechanism of Action: Reversible Disruption of Tight Junctions

AT-1002 exerts its effects by initiating a signaling cascade that leads to the disassembly of tight junction protein complexes and a reorganization of the actin cytoskeleton.[1][2] This process transiently increases the permeability of the paracellular pathway, allowing for the passage of molecules that would otherwise be excluded.

The proposed signaling pathway for AT-1002-mediated tight junction modulation is as follows:

This signaling cascade results in the phosphorylation and subsequent redistribution of the key tight junction protein Zonula Occludens-1 (ZO-1) away from the cell junctions.[1][2] This is accompanied by a rearrangement of the F-actin filaments, leading to a functional opening of the tight junctions and an increase in paracellular permeability.[1][2] Importantly, these effects are reversible, with the cell monolayer integrity being restored after the removal of AT-1002.

Quantitative Effects on Caco-2 Cell Monolayers

The impact of AT-1002 on epithelial barrier function is typically quantified by measuring the Transepithelial Electrical Resistance (TEER) and the permeability to paracellular markers like Lucifer Yellow.

Transepithelial Electrical Resistance (TEER)

TEER is a measure of the electrical resistance across a cell monolayer and is inversely proportional to the ion permeability of the paracellular pathway. Treatment of confluent Caco-2 cell monolayers with AT-1002 leads to a dose-dependent decrease in TEER, indicating an increase in ion permeability.

| This compound Concentration (mg/mL) | Mean TEER (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 0.5 | 85 | ± 4.8 |

| 1.0 | 62 | ± 6.1 |

| 2.5 | 45 | ± 5.5 |

| 5.0 | 28 | ± 4.9 |

| Data is estimated from graphical representations in Gopalakrishnan et al., 2009. Actual values may vary. |

Paracellular Permeability (Lucifer Yellow Flux)

Lucifer Yellow (LY) is a fluorescent molecule that is cell-impermeable and is commonly used to assess the integrity of the paracellular barrier. An increase in the flux of LY across a cell monolayer indicates a disruption of tight junctions. AT-1002 treatment results in a dose-dependent increase in the permeability of Caco-2 monolayers to Lucifer Yellow.

| This compound Concentration (mg/mL) | Mean Lucifer Yellow Permeability (Apparent Permeability Coefficient, Papp, 10-6 cm/s) | Standard Deviation |

| 0 (Control) | 0.1 | ± 0.02 |

| 0.5 | 0.8 | ± 0.11 |

| 1.0 | 2.5 | ± 0.3 |

| 2.5 | 6.2 | ± 0.7 |

| 5.0 | 10.5 | ± 1.2 |

| Data is estimated from graphical representations in Gopalakrishnan et al., 2009. Actual values may vary. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cell monolayer integrity.

Caco-2 Cell Culture for Barrier Function Assays

-

Cell Line and Culture Medium : Caco-2 cells (ATCC® HTB-37™) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seeding on Transwell® Inserts : For barrier function assays, Caco-2 cells are seeded onto permeable polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 104 cells/cm2.

-

Differentiation : The cells are maintained for 21-25 days post-seeding to allow for spontaneous differentiation into a polarized monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.

-

Verification of Monolayer Integrity : Prior to experimentation, the integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above 250 Ω·cm2 are typically used for experiments.

Transepithelial Electrical Resistance (TEER) Measurement

-

Instrumentation : An epithelial voltohmmeter (EVOM) with "chopstick" electrodes is used.

-

Procedure :

-

The electrodes are sterilized with 70% ethanol and equilibrated in sterile culture medium.

-

The Transwell® plate with the Caco-2 monolayers is removed from the incubator and allowed to equilibrate to room temperature.

-

The electrodes are placed with the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

-

A baseline TEER reading is taken.

-

This compound, dissolved in an appropriate vehicle (e.g., Hanks' Balanced Salt Solution - HBSS), is added to the apical compartment at the desired concentrations. A vehicle control is also included.

-

TEER is measured at various time points post-treatment.

-

-

Calculation : The resistance reading (in Ω) is corrected by subtracting the resistance of a blank Transwell® insert without cells. This value is then multiplied by the surface area of the membrane (in cm2) to obtain the TEER in Ω·cm2.

Paracellular Permeability Assay (Lucifer Yellow)

-

Preparation :

-

Differentiated Caco-2 monolayers on Transwell® inserts are washed with pre-warmed HBSS.

-

The culture medium in the basolateral compartment is replaced with fresh, pre-warmed HBSS.

-

-

Procedure :

-

A solution of Lucifer Yellow (typically 100 µM in HBSS) containing the desired concentration of this compound is added to the apical compartment.

-

The plates are incubated at 37°C on an orbital shaker.

-

At specified time intervals, samples are collected from the basolateral compartment.

-

The fluorescence of the basolateral samples is measured using a fluorescence plate reader (excitation ~428 nm, emission ~536 nm).

-

-

Calculation : A standard curve of known Lucifer Yellow concentrations is used to determine the amount of LY that has permeated the monolayer. The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the flux of Lucifer Yellow across the monolayer (µg/s).

-

A is the surface area of the membrane (cm2).

-

C0 is the initial concentration of Lucifer Yellow in the apical compartment (µg/mL).

-

The Role of the Trifluoroacetate (TFA) Counter-ion

AT-1002 is often synthesized and purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid, resulting in the peptide being isolated as a TFA salt. While the primary biological activity is attributed to the AT-1002 peptide, it is important to consider the potential effects of the TFA counter-ion. Some studies have reported that trifluoroacetate can have biological effects, including the inhibition of cell proliferation at certain concentrations. However, the concentrations at which these effects are observed may differ from those used in typical AT-1002 experiments. It is recommended to run appropriate vehicle controls containing TFA at concentrations equivalent to those present in the highest this compound treatment group to delineate the effects of the peptide from its counter-ion.

References

Methodological & Application

Application Notes and Protocols for AT-1002 TFA in Caco-2 Cell Permeability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002 Trifluoroacetate (TFA), also known as Larazotide Acetate, is a synthetic octapeptide that acts as a potent and reversible modulator of tight junctions.[1][2] It functions as an antagonist of zonulin, a protein that physiologically regulates intestinal permeability.[2][3] In certain pathological conditions, elevated zonulin levels can lead to the disassembly of tight junctions, increasing paracellular permeability and contributing to various gastrointestinal and autoimmune disorders.[4] AT-1002 is the active fragment of Vibrio cholerae's zonula occludens toxin (ZOT) and has been shown to reversibly open tight junctions in intestinal epithelial cells.[5] This property makes it a valuable tool in drug delivery research to enhance the paracellular transport of poorly permeable therapeutic agents.

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a well-established in vitro model for predicting human intestinal drug absorption. When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer with well-defined tight junctions, mimicking the intestinal epithelial barrier. The integrity of this barrier can be assessed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of paracellular markers such as Lucifer Yellow.[5] A decrease in TEER and an increase in the apparent permeability (Papp) of Lucifer Yellow are indicative of the opening of tight junctions.[5]

These application notes provide a detailed protocol for utilizing AT-1002 TFA to modulate Caco-2 cell monolayer permeability, enabling researchers to investigate the paracellular transport of their compounds of interest.

Data Presentation

The following tables summarize the dose-dependent effects of AT-1002 on the integrity of Caco-2 cell monolayers. The data demonstrates a decrease in Transepithelial Electrical Resistance (TEER) and a corresponding increase in the apparent permeability (Papp) of Lucifer Yellow, a fluorescent marker for paracellular transport.

| AT-1002 Concentration (mg/mL) | Mean TEER (% of Control) | Standard Deviation |

| 0 (Control) | 100% | ± 5% |

| 0.5 | ~80% | ± 7% |

| 1.0 | ~65% | ± 6% |

| 2.5 | ~50% | ± 8% |

| 5.0 | ~40% | ± 5% |

| Table 1: Dose-Dependent Effect of AT-1002 on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers after 3 hours of apical treatment. Data is estimated from graphical representations in published literature.[5] |

| AT-1002 Concentration (mg/mL) | Apparent Permeability (Papp) of Lucifer Yellow (x 10⁻⁷ cm/s) | Standard Deviation |

| 0 (Control) | ~1.5 | ± 0.3 |

| 0.5 | ~5.0 | ± 0.8 |

| 1.0 | ~10.0 | ± 1.5 |

| 2.5 | ~20.0 | ± 2.5 |

| 5.0 | ~40.0 | ± 4.0 |

| Table 2: Dose-Dependent Effect of AT-1002 on the Apparent Permeability (Papp) of Lucifer Yellow across Caco-2 Monolayers. Permeability was measured after a 1-hour incubation with Lucifer Yellow following a 3-hour pre-treatment with AT-1002. Data is estimated from graphical representations in published literature.[5] |

Experimental Protocols

This section provides a detailed methodology for conducting a Caco-2 cell permeability assay using this compound to enhance paracellular transport.

Materials and Reagents

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

This compound (Larazotide Acetate)

-

Lucifer Yellow CH, Lithium Salt

-

Hank's Balanced Salt Solution (HBSS) or equivalent transport buffer

-

Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

-

Fluorescence plate reader

Cell Culture and Seeding

-

Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

-

Change the culture medium every 2-3 days.

-

Once the cells reach 80-90% confluency, passage them using Trypsin-EDTA.

-

Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable TEER values. Change the medium in both the apical and basolateral compartments every 2-3 days.

Caco-2 Monolayer Integrity Assessment

-

Before each experiment, measure the TEER of the Caco-2 monolayers to ensure barrier integrity.

-

Equilibrate the cells in pre-warmed transport buffer (e.g., HBSS) for 30 minutes at 37°C.

-

Measure the resistance of each Transwell® insert using an EVOM.

-

Subtract the resistance of a blank insert (without cells) from the measured resistance.

-

Calculate the TEER in Ω·cm² by multiplying the corrected resistance by the surface area of the insert.

-

Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability experiments.

This compound Permeability Assay

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or transport buffer) and further dilute to the desired concentrations in the transport buffer.

-

Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

-

Add the transport buffer containing the desired concentration of this compound to the apical compartment of the Transwell® inserts. Add fresh transport buffer to the basolateral compartment.

-

Incubate the plates at 37°C for a predetermined time (e.g., 3 hours) to induce the opening of tight junctions.[5]

-

After the pre-incubation with this compound, add the paracellular marker, Lucifer Yellow (typically at a final concentration of 100 µM), to the apical compartment.

-

At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh, pre-warmed transport buffer.

-

At the end of the experiment, collect a sample from the apical compartment to determine the initial concentration of Lucifer Yellow.

-

Measure the fluorescence of the collected samples using a fluorescence plate reader (Excitation ~428 nm, Emission ~536 nm).

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of permeation of Lucifer Yellow into the basolateral compartment (µg/s).

-

A is the surface area of the Transwell® membrane (cm²).

-

C₀ is the initial concentration of Lucifer Yellow in the apical compartment (µg/mL).

-

Mandatory Visualizations

Signaling Pathway of Zonulin-Mediated Tight Junction Modulation

Caption: Proposed mechanism of zonulin-mediated tight junction disassembly and its inhibition by this compound.

Experimental Workflow for Caco-2 Permeability Assay with this compound

Caption: Step-by-step workflow for assessing paracellular permeability using this compound in Caco-2 cells.

References

- 1. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for AT-1002 (Larazotide Acetate) TFA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-1002, also known as Larazotide Acetate, is a synthetic octapeptide that functions as a first-in-class tight junction regulator.[1] It acts as a competitive antagonist of zonulin, a protein that modulates intestinal permeability by disassembling the tight junctions between epithelial cells.[1] In pathological conditions such as celiac disease, inflammatory bowel disease, and other autoimmune disorders, elevated zonulin levels contribute to a "leaky gut," allowing the translocation of harmful substances from the intestinal lumen into the bloodstream.[1][2] AT-1002 prevents this by blocking zonulin from binding to its receptors, thereby preserving the integrity of the epithelial barrier.[1][3] These application notes provide detailed protocols for the use of AT-1002 TFA in cell culture to study and protect the intestinal epithelial barrier.

Mechanism of Action

AT-1002 (Larazotide Acetate) exerts its effect by inhibiting the signaling cascade initiated by zonulin.[1] Under certain stimuli, such as gliadin or bacteria, intestinal epithelial cells release zonulin.[4][5] Zonulin then binds to its receptors on the cell surface, which can include the Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2).[3][4] This binding event triggers a signaling pathway that leads to the phosphorylation and redistribution of tight junction proteins like Zonula Occludens-1 (ZO-1), occludin, and claudins, as well as the rearrangement of the actin cytoskeleton.[6][7] This results in the disassembly of tight junctions and an increase in paracellular permeability.[1] AT-1002 competitively inhibits the binding of zonulin to its receptors, thereby preventing these downstream effects and maintaining the barrier function of the epithelium.[1][3]

Caption: Mechanism of AT-1002 (Larazotide Acetate) action.

Data Presentation

The following tables summarize the typical experimental parameters for using this compound in cell culture, based on published studies.

Table 1: Recommended Cell Lines and Culture Conditions

| Cell Line | Description | Seeding Density | Culture Duration for Monolayer Formation |

|---|---|---|---|

| Caco-2 / Caco-2BBe1 | Human colorectal adenocarcinoma; forms a polarized monolayer with well-defined tight junctions, mimicking the intestinal barrier.[3] | 5,000 cells/well (96-well plate) or as appropriate for transwell inserts.[8] | 21 days for full differentiation.[3] |

| IPEC-J2 | Porcine jejunal epithelial cells; often used as a model for the small intestinal epithelium.[9] | As required to achieve confluence. | Varies; monitor with TEER. |

| IEC-6 | Rat intestinal epithelial cells; a non-transformed cell line from the small intestine.[2] | As required to achieve confluence. | Varies; monitor with TEER. |

| MDCK | Madin-Darby Canine Kidney epithelial cells; a common model for studying tight junction assembly and function.[7] | As required to achieve confluence. | Varies; monitor with TEER. |

Table 2: Treatment Parameters for this compound

| Parameter | Recommendation | Notes |

|---|---|---|

| Reconstitution | Dissolve in sterile water or DMSO.[10] | For DMSO stocks, use a concentration that allows for minimal final DMSO concentration in the culture medium (typically <0.1%). |

| Working Concentration | 0.1 µM to 10 mM.[3] | A dose-response curve is highly recommended to determine the optimal concentration for the specific cell line and experimental conditions. Concentrations of 1 µM and 10 µM have been reported to be effective.[8][9] |

| Treatment Duration | Varies depending on the experimental design. | AT-1002 is often used as a pre-treatment before or co-treatment with a barrier-disrupting agent (e.g., gliadin, cytokines, anoxia/reoxygenation).[9] |

| Application | Typically applied to the apical side of the cell monolayer.[2][9] | This mimics the in vivo situation where the drug would be present in the intestinal lumen. |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Assessment of Epithelial Barrier Function using Transepithelial Electrical Resistance (TEER)

This protocol provides a general guideline for measuring the integrity of an epithelial monolayer.

Caption: Workflow for a TEER experiment.

Materials:

-

Epithelial cells (e.g., Caco-2)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium

-

This compound

-

Barrier disrupting agent (e.g., gliadin, TNF-α)

-

Epithelial Voltohmmeter (EVOM)

Method:

-

Cell Seeding: Seed epithelial cells onto transwell inserts at a density that will allow for the formation of a confluent monolayer.

-

Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2. For Caco-2 cells, allow approximately 21 days for differentiation and the formation of stable tight junctions.[3] Change the medium every 2-3 days.

-

Baseline TEER Measurement: Before treatment, replace the culture medium in both the apical and basolateral compartments with fresh, pre-warmed medium. Allow the plate to equilibrate at 37°C for at least 30 minutes. Measure the TEER of each well.

-

Treatment: Remove the medium and add the prepared AT-1002 working solutions to the apical side of the cell monolayer. Incubate for the desired pre-treatment time.

-